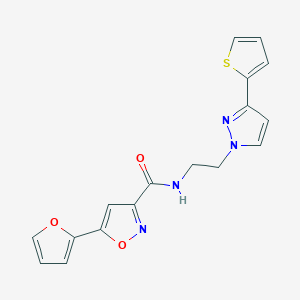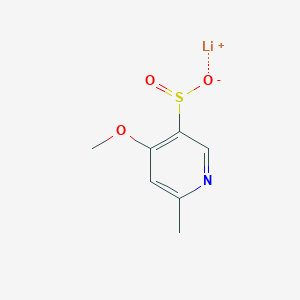
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate typically involves the reaction of 4-methoxy-6-methylpyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lithium(1+) ion 4-methoxy-6-methylpyridine-3-sulfinate include:
- Lithium 4-methoxy-6-methylpyridine-3-sulfonate
- Sodium 4-methoxy-6-methylpyridine-3-sulfinate
- Potassium 4-methoxy-6-methylpyridine-3-sulfinate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of lithium ion and sulfonate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as in the development of lithium-based batteries and as a reagent in organic synthesis .
Propiedades
IUPAC Name |
lithium;4-methoxy-6-methylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-5-3-6(11-2)7(4-8-5)12(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUCZGAXYZVRHU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C=N1)S(=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
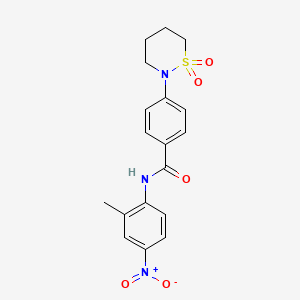
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)
![5-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2659246.png)

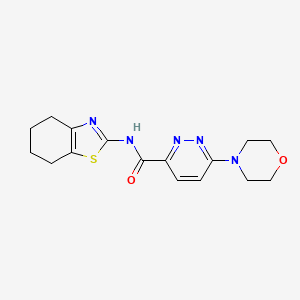
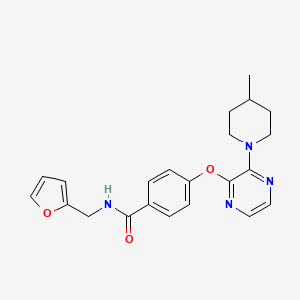
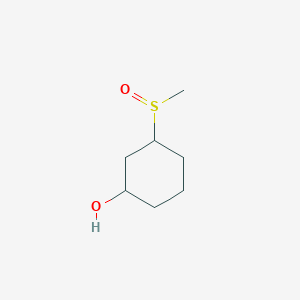
![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)
![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)
![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)
![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)
